2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

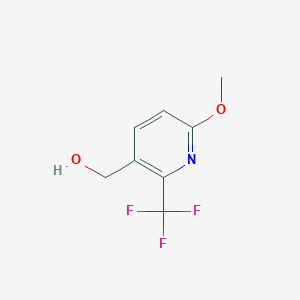

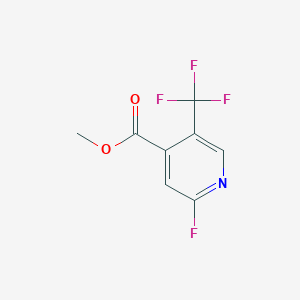

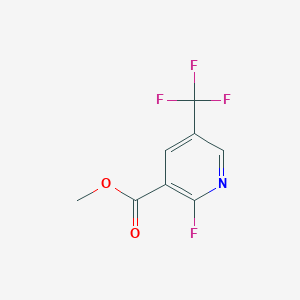

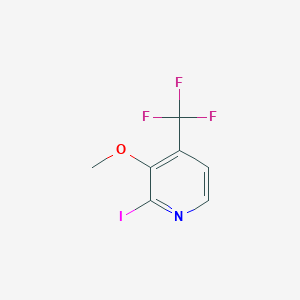

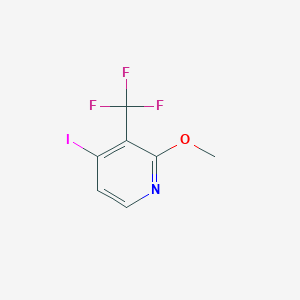

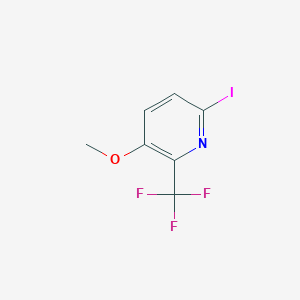

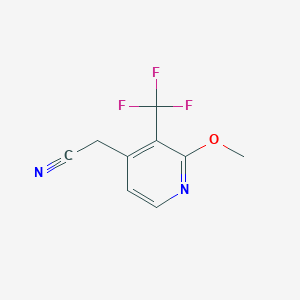

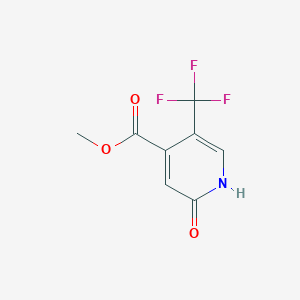

“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is a chemical compound with the CAS Number: 1261547-75-4 and a linear formula of C13H9ClF3N . It has a molecular weight of 271.67 . The IUPAC name for this compound is 2-chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-3-ylamine .

Molecular Structure Analysis

The InChI code for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is 1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 .Physical And Chemical Properties Analysis

“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is stored in a dark place, under an inert atmosphere, at room temperature . The physical form can be liquid, solid, semi-solid, or lump .Aplicaciones Científicas De Investigación

Pharmaceuticals

The trifluoromethyl group in 2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine is a common pharmacophore in drug design due to its lipophilic nature and ability to enhance binding affinity through strong dipole-dipole interactions. This compound can serve as an intermediate in synthesizing various pharmaceuticals, including kinase inhibitors, antiviral drugs, and anti-inflammatory agents . Its unique structure allows for the creation of novel molecules with potential therapeutic benefits.

Agrochemicals

In the agrochemical industry, compounds like 2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine are valuable for developing new pesticides and herbicides. The trifluoromethyl group can improve the biological activity of these compounds, making them more effective at lower dosages, which is beneficial for reducing environmental impact .

Electronics

Fluorinated organic compounds are increasingly important in electronics for their high thermal stability and unique electronic properties2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine could be utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) or as part of liquid crystals for display technologies .

Catalysis

The compound’s structural motif can be used to develop new catalysts or ligands in transition metal-catalyzed reactions. Its ability to stabilize reactive intermediates and influence reaction pathways makes it a candidate for creating more efficient and selective catalyst systems .

Material Science

In material science, 2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine can contribute to the development of advanced materials with unique properties, such as high resistance to solvents and chemicals, or materials with specific refractive indices for optical applications .

Chemical Synthesis

As a building block in organic synthesis, this compound can be used to introduce the trifluoromethyl group into more complex molecules. Its reactivity allows for various functional group transformations, which can lead to the synthesis of a wide array of organic compounds with potential applications across different fields of chemistry .

Safety and Hazards

Direcciones Futuras

While specific future directions for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” were not found in the search results, it is noted that the development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine have led to many advances in the agrochemical, pharmaceutical, and functional materials fields .

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .

Mode of Action

It is known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity and biological activity .

Biochemical Pathways

The presence of the trifluoromethyl group can influence various biochemical processes .

Pharmacokinetics

The trifluoromethyl group in organic compounds can influence their physico-chemical behavior .

Result of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .

Propiedades

IUPAC Name |

2-chloro-3-[3-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHKQQRUPXQDTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.